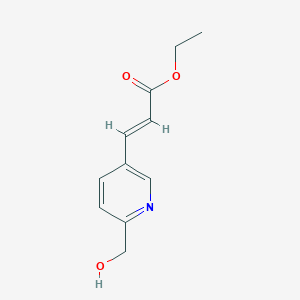
Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxymethyl group and an ethyl ester of a propenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate typically involves the esterification of 6-(hydroxymethyl)-3-pyridinecarboxylic acid with ethyl propenoate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-3-pyridinecarboxylic acid.
Reduction: Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenol.
Substitution: 6-(Hydroxymethyl)-3-nitropyridine.
Scientific Research Applications
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological targets associated with pyridine compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxymethyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(hydroxymethyl)picolinate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a propenoate group.
Uniqueness
Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl (E)-3-[6-(hydroxymethyl)pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-4-9-3-5-10(8-13)12-7-9/h3-7,13H,2,8H2,1H3/b6-4+ |
InChI Key |
GKUXNILHJSVDSC-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)CO |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




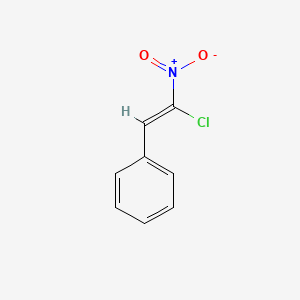
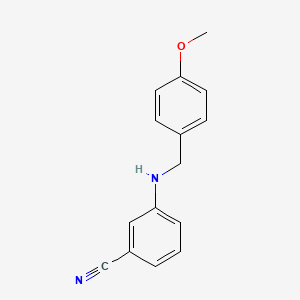
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
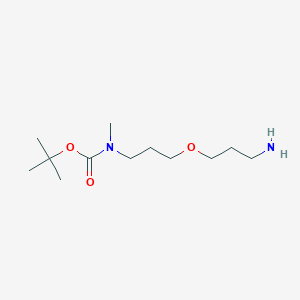

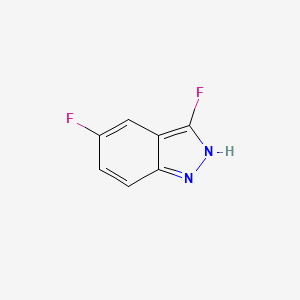
![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)


![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
